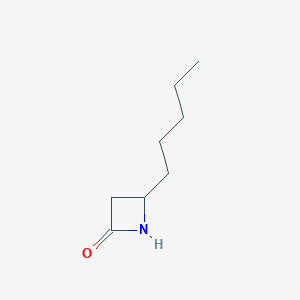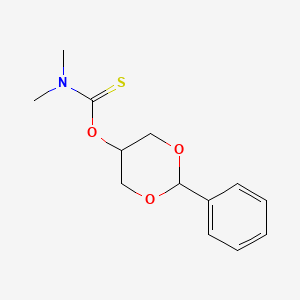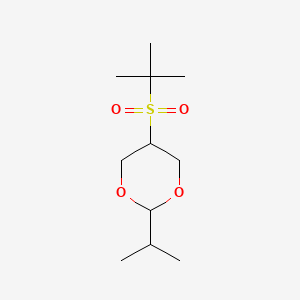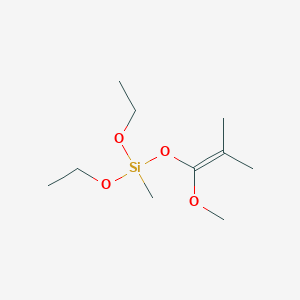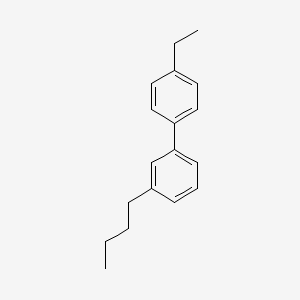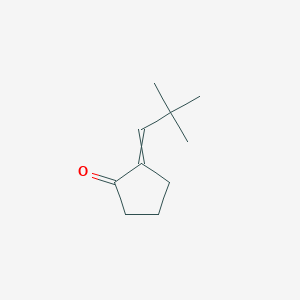
2-(2,2-Dimethylpropylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring with a ketone functional group and a 2,2-dimethylpropylidene substituent
Métodos De Preparación
The synthesis of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be achieved through several routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another approach is the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentanones . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2,2-Dimethylpropylidene)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene.
Michael Reaction: A conjugate addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is a versatile compound with applications in various scientific research fields:
Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a ligand in drug design.
Industry: It is employed in the synthesis of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be compared with other cyclopentanones and related compounds:
Cyclopentenone: Contains a similar cyclopentane ring with a ketone group but lacks the 2,2-dimethylpropylidene substituent.
Cyclohexenone: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopropenone: A three-membered ring compound with distinct reactivity due to ring strain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
106115-43-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-10(2,3)7-8-5-4-6-9(8)11/h7H,4-6H2,1-3H3 |
Clave InChI |
HJHUTVRLTWLONI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


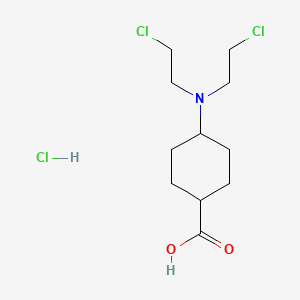
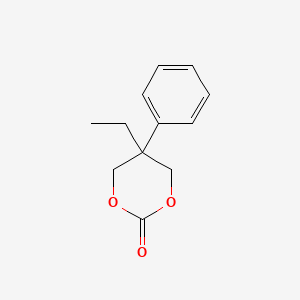
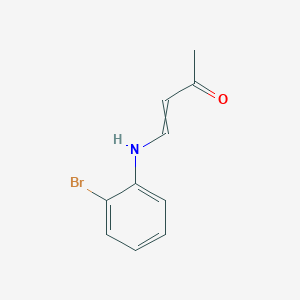


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
